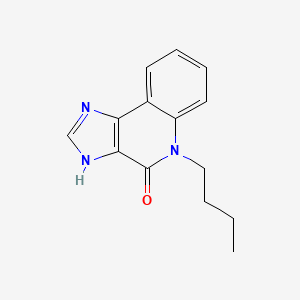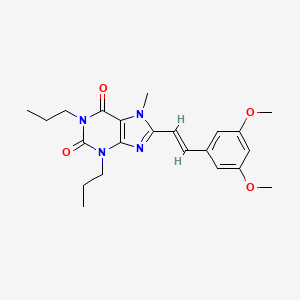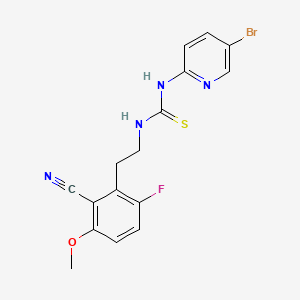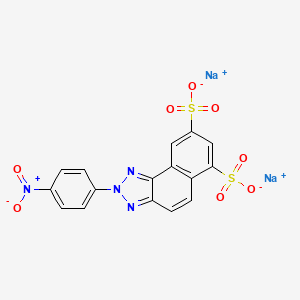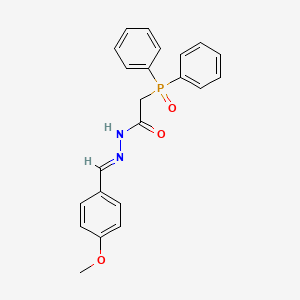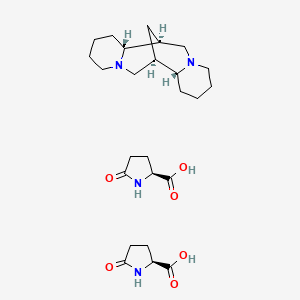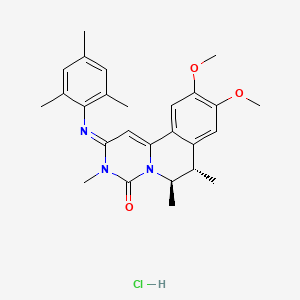
Fibrostatin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fibrostatin D is a naturally occurring compound derived from the microbial metabolite Streptomyces catenulae. It belongs to the class of naphthoquinone derivatives and has garnered significant attention due to its potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fibrostatin D involves the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in 1,4-dioxane. This reaction is catalyzed by acetic acid and results in the formation of N-acetyl-S-[(8-hydroxy-3,6-dimethoxy-1,4-dioxonaphthalen-2-yl)methyl]-L-cysteine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Fibrostatin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
Fibrostatin D has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its role in inhibiting fibroblast activation and proliferation.
Medicine: Investigated for its potential anti-cancer properties, particularly in targeting cancer-associated fibroblasts.
Mechanism of Action
Fibrostatin D exerts its effects by targeting specific molecular pathways involved in cell proliferation and apoptosis. It inhibits the activity of fibroblast activation protein alpha (FAPα), which is overexpressed in cancer-associated fibroblasts. This inhibition disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Fibrostatin A: Another naphthoquinone derivative with similar anti-cancer properties.
Fibrostatin B: Known for its anti-inflammatory effects.
Fibrostatin C: Studied for its potential in treating fibrotic diseases.
Uniqueness
Fibrostatin D is unique due to its specific inhibition of FAPα, making it a promising candidate for targeted cancer therapy. Its ability to disrupt the tumor microenvironment sets it apart from other naphthoquinone derivatives .
Properties
CAS No. |
91776-46-4 |
|---|---|
Molecular Formula |
C18H19NO8S |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(1,3-dihydroxy-6-methoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO8S/c1-7-14(22)13-9(16(24)17(7)27-3)4-12(21)10(15(13)23)5-28-6-11(18(25)26)19-8(2)20/h4,11,21,23H,5-6H2,1-3H3,(H,19,20)(H,25,26)/t11-/m0/s1 |
InChI Key |
UJIIOEFFGQEVBT-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)O)OC |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



